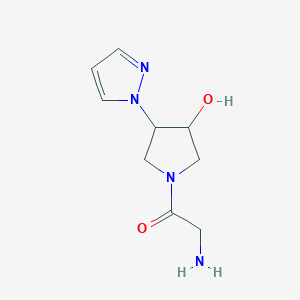![molecular formula C9H8ClN3O2 B1478461 4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2092064-86-1](/img/structure/B1478461.png)
4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
説明
4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the chemical formula C7H6ClN3O3 . It belongs to the pyrazolo[1,5-a]pyrazine family and contains a chlorine atom, an ethyl group, and a carboxylic acid functional group. The compound’s molecular weight is approximately 124.10 g/mol .
Physical and Chemical Properties Analysis
科学的研究の応用
Heterocyclic Chemistry and Compound Synthesis
Pyrazole derivatives, including compounds like "4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid," are extensively studied for their diverse synthetic applications. They serve as key scaffolds in the synthesis of various heterocyclic compounds, owing to their stability, reactivity, and the ability to undergo numerous functionalization reactions. For instance, quinoxaline and its analogs, including pyrazole derivatives, have been explored for their antitumoral properties and applications as catalysts' ligands, showcasing the versatility of pyrazole compounds in synthetic organic chemistry (Aastha Pareek and Dharma Kishor, 2015).
Pharmacological Applications
Pyrazine derivatives, a closely related class, have demonstrated a wide range of pharmacological properties, leading to an increasing interest in their core for developing new medications. These compounds have shown diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer activities for different types, highlighting the potential of pyrazole-based compounds in drug discovery and development (S. Ferreira & C. Kaiser, 2012).
Emerging Technologies in Food Science
In food science, the generation of pyrazines through the Maillard reaction has been studied for their contribution to the flavor profile of food products. Strategies to control pyrazines' generation during food processing are of interest for enhancing desirable flavors or suppressing off-flavors, demonstrating the application of pyrazole-related chemistry beyond pharmacology and into food technology (Hang Yu et al., 2021).
Energetic Materials Research
Additionally, pyrazine derivatives have been investigated in the context of high-energy density materials (HEDM), showcasing their potential in the development of energetic compounds for propellants and explosives. This application highlights the importance of pyrazole and pyrazine compounds in materials science, offering insights into their utility in designing compounds with improved performance and safety profiles (C. Yongjin & Ba Shuhong, 2019).
作用機序
The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
生化学分析
Biochemical Properties
4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction with CDKs involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins and ultimately inhibiting cell proliferation. Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its potential as a biochemical tool.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. These cellular effects underscore the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. For example, its inhibition of CDKs is achieved by binding to the ATP-binding site of the enzyme, thereby blocking the access of ATP and preventing the phosphorylation of target substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound retains its biochemical activity over extended periods, making it a valuable tool for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Dosage studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced induction of apoptosis . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications. These studies highlight the importance of balancing efficacy and safety when considering the use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, mediated by cytochrome P450 enzymes, while phase II reactions involve conjugation with glucuronic acid or sulfate, facilitating its excretion. These metabolic pathways ensure the efficient clearance of the compound from the body, reducing the risk of accumulation and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating cellular processes. In the nucleus, this compound can bind to transcription factors and other regulatory proteins, influencing gene expression. The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
特性
IUPAC Name |
4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-5-4-13-7(8(10)11-5)3-6(12-13)9(14)15/h3-4H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPNYAXNSQWEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


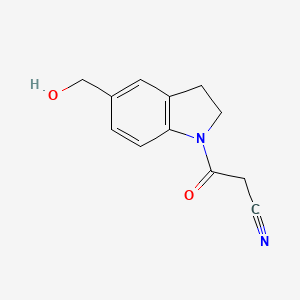
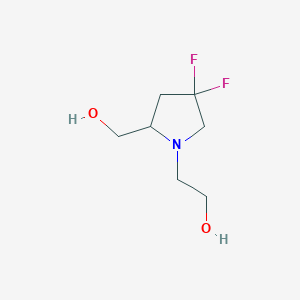

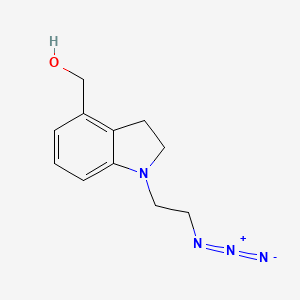
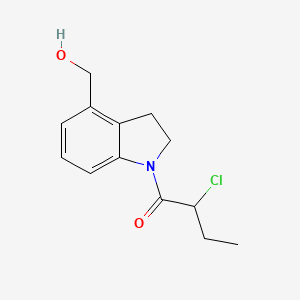

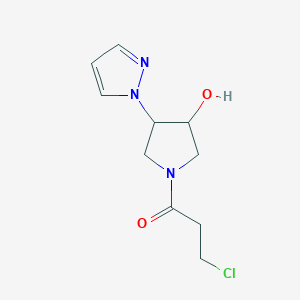
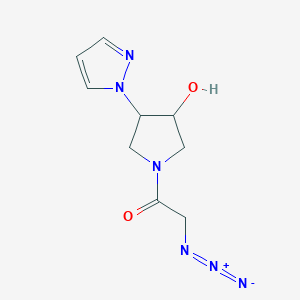
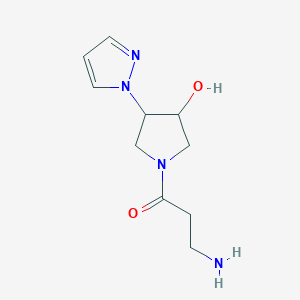
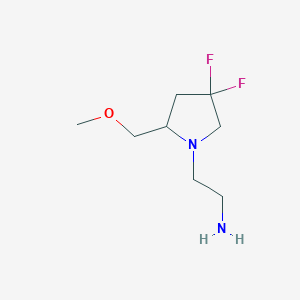
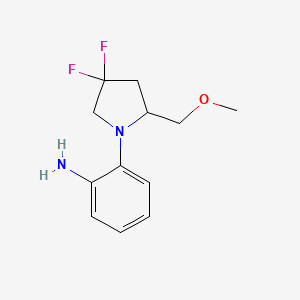
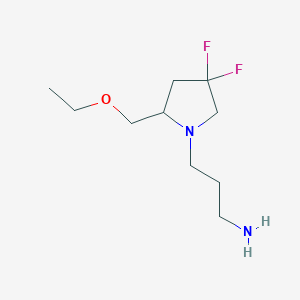
![octahydrobenzo[e][1,4]oxazepin-1(5H)-amine](/img/structure/B1478400.png)
